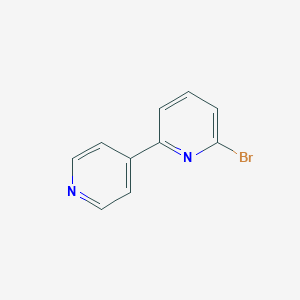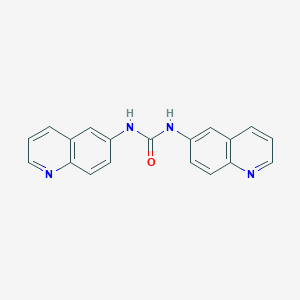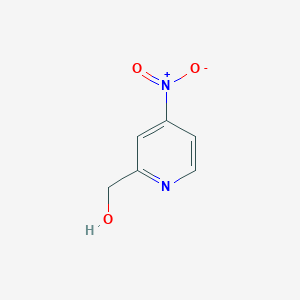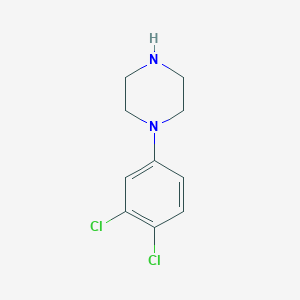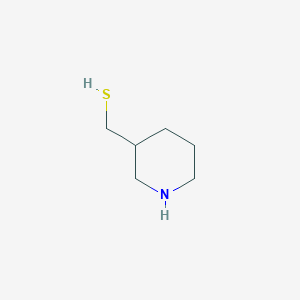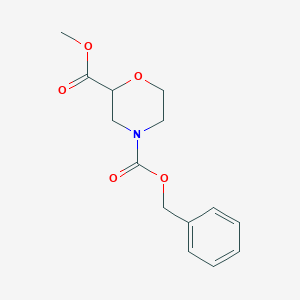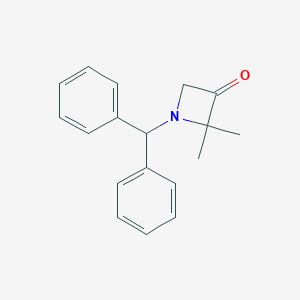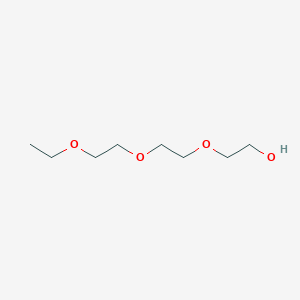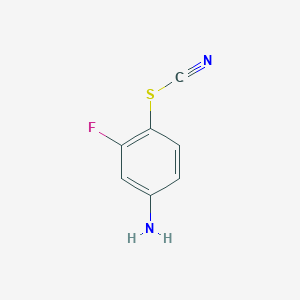
3-Fluor-4-thiocyanatoanilin
Übersicht
Beschreibung
3-Fluoro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 14512-86-8 . Its IUPAC name is 4-amino-2-fluorophenyl thiocyanate . The molecular formula of this compound is C7H5FN2S .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-thiocyanatoaniline consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 168.19 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
3-Fluor-4-thiocyanatoanilin: ist eine Verbindung, die bei der Entwicklung pharmazeutischer Medikamente eingesetzt werden kann. Seine Struktur ermöglicht die Einführung einer Thiocyanatgruppe in Moleküle, was für die Synthese neuartiger Arzneimittelkandidaten entscheidend sein kann. Diese Funktionalität ist besonders nützlich bei der Herstellung von Verbindungen, die möglicherweise mit verschiedenen biologischen Zielen interagieren, was möglicherweise zur Entwicklung neuer Medikamente für Krankheiten führt, bei denen die Modulation solcher Ziele von Vorteil ist .
Materialwissenschaft
In der Materialwissenschaft dient This compound als Baustein für die Synthese von fortschrittlichen Materialien. Seine Fähigkeit, einen elektronenreichen aromatischen Ring zu spenden, kann bei der Entwicklung organischer Halbleiter oder leitfähiger Polymere genutzt werden. Diese Materialien sind von großem Interesse für Anwendungen in Solarzellen, Leuchtdioden (LEDs) und anderen elektronischen Geräten .
Chemische Synthese
Als vielseitiges Reagenz in der chemischen Synthese wird This compound verwendet, um sowohl Fluor- als auch Thiocyanatreste in komplexe Moleküle einzuführen. Das Vorhandensein von Fluor kann die physikalischen und chemischen Eigenschaften einer Verbindung, wie ihre Lipophilie, Stabilität und Reaktivität, signifikant verändern, was es zu einem wertvollen Werkzeug für synthetische Chemiker macht .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Chromophore oder Fluorophore bei der Entwicklung neuer analytischer Reagenzien verwendet werden. Diese Verbindungen können so konzipiert werden, dass sie mit bestimmten Analyten reagieren, was zu einer Farbänderung oder Fluoreszenz führt, die nachweisbar und quantifizierbar ist und die Analyse komplexer Proben unterstützt .
Biowissenschaften
In der biowissenschaftlichen Forschung kann This compound zur Markierung von Biomolekülen verwendet werden. Die Thiocyanatgruppe kann mit bestimmten funktionellen Gruppen in Proteinen oder Nukleinsäuren reagieren, so dass Forscher diese Moleküle in biologischen Systemen verfolgen können. Dies ist besonders nützlich in Studien, die darauf abzielen, die Dynamik biologischer Prozesse auf molekularer Ebene zu verstehen .
Umweltwissenschaften
Schließlich kann This compound in den Umweltwissenschaften als Teil von Sensoren zur Erkennung von Schadstoffen Anwendung finden. Die Reaktivität der Verbindung mit bestimmten Umweltgiften kann genutzt werden, um empfindliche Detektionssysteme zu schaffen, die das Vorhandensein von schädlichen Substanzen in der Luft, im Wasser oder im Boden signalisieren .
Safety and Hazards
3-Fluoro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Eigenschaften
IUPAC Name |
(4-amino-2-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCEAFQQKDBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623788 | |
| Record name | 4-Amino-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14512-86-8 | |
| Record name | Thiocyanic acid, 4-amino-2-fluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14512-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





